molecular formula C9H13Cl3N2 B12287530 2-chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine dihydrochloride

2-chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine dihydrochloride

Cat. No.: B12287530
M. Wt: 255.6 g/mol
InChI Key: RLCQJVYRKOJGFR-UHFFFAOYSA-N
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Description

5H-Pyrido[2,3-d]azepine, 2-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:2) is a chemical compound with the molecular formula C9H12Cl2N2It is characterized by a seven-membered ring fused to a pyridine ring, with a chlorine atom at the 2-position and a hydrochloride salt form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido[2,3-d]azepine, 2-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:2) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable amine, followed by cyclization to form the azepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido[2,3-d]azepine, 2-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:2) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dechlorinated derivatives, and substituted azepines .

Scientific Research Applications

5H-Pyrido[2,3-d]azepine, 2-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:2) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antitumor and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5H-Pyrido[2,3-d]azepine, 2-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:2) involves its interaction with specific molecular targets. The compound’s lipophilicity allows it to diffuse easily into cells, where it can inhibit enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application .

Properties

Molecular Formula

C9H13Cl3N2

Molecular Weight

255.6 g/mol

IUPAC Name

2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine;dihydrochloride

InChI

InChI=1S/C9H11ClN2.2ClH/c10-9-2-1-7-3-5-11-6-4-8(7)12-9;;/h1-2,11H,3-6H2;2*1H

InChI Key

RLCQJVYRKOJGFR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=C1C=CC(=N2)Cl.Cl.Cl

Origin of Product

United States

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